molecular formula C15H17Cl2N3O B5672381 3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide

3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide

Cat. No. B5672381
M. Wt: 326.2 g/mol
InChI Key: UFNXHTHRZHVZQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide isn't directly reported, related compounds often involve multi-step synthetic routes that include amidation, reduction, and halogenation steps. For example, compounds with similar pyrazole frameworks are synthesized through reactions that involve direct amidation of protected amines, followed by specific substitutions to introduce halogens and other functional groups, illustrating the complexity and versatility of synthesizing these derivatives (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide often features complex interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to their stability and conformational preferences. Crystallographic studies provide insights into these interactions, revealing the arrangement of molecules in the solid state and the geometrical parameters that define their structure (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide, while not explicitly documented, can be inferred from related compounds. These molecules participate in reactions that highlight the reactivity of the pyrazole moiety and the influence of the substituents on its chemical properties. For example, halogenated pyrazoles can undergo nucleophilic substitution reactions, and the presence of an amide group may allow for further functionalization through condensation or amidation reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. The solubility in various solvents can be influenced by the compound's polarity and the presence of functional groups capable of forming hydrogen bonds. The melting point can provide insights into the compound's purity and stability. Crystallographic analysis, such as that performed for similar compounds, reveals the solid-state arrangement and can help predict the compound's behavior in formulations or reactions (Naveen et al., 2018).

properties

IUPAC Name

3,5-dichloro-4-methyl-N-[1-(2-methylpyrazol-3-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c1-4-13(14-5-6-18-20(14)3)19-15(21)10-7-11(16)9(2)12(17)8-10/h5-8,13H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNXHTHRZHVZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)NC(=O)C2=CC(=C(C(=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide

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